molecular formula C15H21FN2O B14794961 2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide

2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide

Cat. No.: B14794961
M. Wt: 264.34 g/mol
InChI Key: NOOOWXUGKPYWTP-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorobenzyl moiety, and an amino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzylamine with a cyclopropyl-containing intermediate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various fluorobenzyl derivatives .

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the cyclopropyl and amino groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the fluorobenzyl moiety.

    N-Benzyl-3-methylbutanamide: Similar structure but without the fluorine atom

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(2-fluorobenzyl)-3-methylbutanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C15H21FN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3

InChI Key

NOOOWXUGKPYWTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1F)C2CC2)N

Origin of Product

United States

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